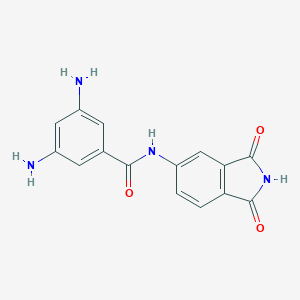
3,5-DIAMINO-N~1~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIAMINO-N~1~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with amino groups at the 3 and 5 positions, and an isoindoline-1,3-dione moiety attached to the nitrogen atom of the benzamide. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide typically involves multi-step organic synthesis. One possible route includes:
Nitration of Benzamide: Starting with benzamide, nitration can be performed to introduce nitro groups at the 3 and 5 positions. This can be achieved using a mixture of concentrated nitric and sulfuric acids.
Reduction of Nitro Groups: The nitro groups can then be reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Isoindoline-1,3-dione Moiety: The isoindoline-1,3-dione moiety can be synthesized separately through the reaction of phthalic anhydride with ammonia.
Coupling Reaction: Finally, the isoindoline-1,3-dione moiety can be coupled with the 3,5-diaminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and reduction steps, as well as automated purification systems to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino groups in 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The isoindoline-1,3-dione moiety can be reduced to isoindoline under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of isoindoline derivatives.
Substitution: Introduction of various functional groups at the amino positions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
The compound’s potential biological activity can be explored in drug discovery and development. Its structure suggests it may interact with various biological targets, making it a candidate for screening in pharmacological assays.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, the presence of amino groups and the isoindoline-1,3-dione moiety may confer anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or polymers.
Mecanismo De Acción
The mechanism of action of 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The amino groups could form hydrogen bonds with biological targets, while the isoindoline-1,3-dione moiety could participate in π-π interactions or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diaminobenzoic Acid: Similar in structure but lacks the isoindoline-1,3-dione moiety.
Phthalimide Derivatives: Contain the isoindoline-1,3-dione moiety but differ in the substitution pattern on the benzene ring.
Uniqueness
3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide is unique due to the combination of the 3,5-diaminobenzamide core with the isoindoline-1,3-dione moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H12N4O3 |
|---|---|
Peso molecular |
296.28g/mol |
Nombre IUPAC |
3,5-diamino-N-(1,3-dioxoisoindol-5-yl)benzamide |
InChI |
InChI=1S/C15H12N4O3/c16-8-3-7(4-9(17)5-8)13(20)18-10-1-2-11-12(6-10)15(22)19-14(11)21/h1-6H,16-17H2,(H,18,20)(H,19,21,22) |
Clave InChI |
PHKZSVQUEDQOOI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)N)N)C(=O)NC2=O |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)N)N)C(=O)NC2=O |
Solubilidad |
44.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















